methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate
Overview
Description
methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate is a chemical compound that features a difluoromethyl group attached to a methoxyisonicotinate structure
Scientific Research Applications
methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Safety and Hazards
Future Directions
The field of difluoromethylation has seen significant advances in recent years, with the development of multiple difluoromethylation reagents . This has streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research may continue to explore and refine these processes.
Mechanism of Action
Target of Action
Similar compounds have been used in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the sm cross-coupling reaction, the compound may participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
the malonic acid pathway, the shikimate pathway, the methyl erythritol phosphate (MEP) pathway and the mevalonic acid (MVA) pathway . It’s possible that this compound might interact with one or more of these pathways.
Pharmacokinetics
It’s known that compounds bearing a cf2h group are better hydrogen-bond donors than their methylated analogues, which could influence their pharmacokinetic properties .
Result of Action
Similar compounds have shown excellent fungicidal activity .
Action Environment
It’s known that the success of the sm cross-coupling reaction, in which similar compounds may participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
Methyl 2-(difluoromethyl)-6-methoxyisonicotinate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been found to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between Methyl 2-(difluoromethyl)-6-methoxyisonicotinate and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound has been shown to interact with other biomolecules such as glutathione, a key antioxidant in cellular defense mechanisms .
Cellular Effects
The effects of Methyl 2-(difluoromethyl)-6-methoxyisonicotinate on various types of cells and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, Methyl 2-(difluoromethyl)-6-methoxyisonicotinate has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic processes and stress responses .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(difluoromethyl)-6-methoxyisonicotinate involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, Methyl 2-(difluoromethyl)-6-methoxyisonicotinate binds to the active sites of enzymes such as cytochrome P450, leading to either inhibition or activation of their catalytic functions . Additionally, this compound can modulate the activity of transcription factors, resulting in altered gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(difluoromethyl)-6-methoxyisonicotinate have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to Methyl 2-(difluoromethyl)-6-methoxyisonicotinate can lead to cumulative effects on cellular function, including alterations in cellular metabolism and gene expression . These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical properties of this compound.
Dosage Effects in Animal Models
The effects of Methyl 2-(difluoromethyl)-6-methoxyisonicotinate vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At higher doses, Methyl 2-(difluoromethyl)-6-methoxyisonicotinate can induce toxic effects, including liver damage and oxidative stress . These dosage-dependent effects underscore the importance of careful dosage optimization in experimental studies involving this compound.
Metabolic Pathways
Methyl 2-(difluoromethyl)-6-methoxyisonicotinate is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound undergoes biotransformation through oxidation and conjugation reactions, leading to the formation of various metabolites . The interaction of Methyl 2-(difluoromethyl)-6-methoxyisonicotinate with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites in the cell . These metabolic pathways play a crucial role in determining the biological activity and toxicity of this compound.
Transport and Distribution
The transport and distribution of Methyl 2-(difluoromethyl)-6-methoxyisonicotinate within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cell, Methyl 2-(difluoromethyl)-6-methoxyisonicotinate can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of Methyl 2-(difluoromethyl)-6-methoxyisonicotinate is an important factor in determining its activity and function. This compound has been found to localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of Methyl 2-(difluoromethyl)-6-methoxyisonicotinate is influenced by targeting signals and post-translational modifications that direct it to specific organelles . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate typically involves the introduction of the difluoromethyl group into the isonicotinate structure. One common method is the use of difluoromethylation reagents, which can transfer the CF₂H group to the desired position on the molecule. This process often involves metal-based catalysts and specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are designed to be efficient and cost-effective, utilizing advanced techniques and equipment to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated isonicotinates and related derivatives. These compounds share structural similarities but may differ in their chemical properties and applications .
Uniqueness
methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of both methoxy and difluoromethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-14-7-4-5(9(13)15-2)3-6(12-7)8(10)11/h3-4,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUYVQQAOLNRBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)C(F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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